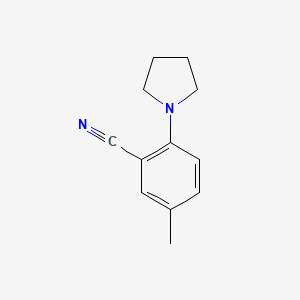

3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile

Vue d'ensemble

Description

3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile is a chemical compound with the molecular formula C16H11N3O. It is also known as OPN-305 and is a potent antagonist of Toll-like receptor 2 and 4. Toll-like receptors (TLRs) are a type of protein that plays a crucial role in the immune system's response to pathogens. OPN-305 has been extensively studied for its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Application in Organic Carbonate Synthesis

- Summary of the Application: Organic carbonates are generally safe, noncorrosive molecules employed in numerous commercial and synthetic applications . They are used as eco-friendly reagents, solvents for Li-ion batteries, and in electroanalytics . Symmetric organic carbonates [(RO)2C=O] are useful as solvents, whereas unsymmetric organic carbonates [ROC(=O)OR’] are used as key functional groups in drugs and other chemicals .

- Methods of Application or Experimental Procedures: Alkyl/aryl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylates were reacted with alcohol in the presence of AlCl3 in toluene at room temperature to afford the corresponding unsymmetric and symmetric organic carbonates in good to excellent yields . This is an efficient and convenient process .

- Results or Outcomes: The reaction is carried out under ambient and acidic conditions, using easy-to-prepare and readily available starting materials. The isolation of reusable 4,5-dichloropyridazin-3(2H)-one is quantitative .

Application in Alkoxycarbonylations

- Summary of the Application: Alkoxycarbonylations are important reactions in organic chemistry, used for the synthesis of esters and carbonates . These reactions involve the addition of an alcohol to a carbonyl compound, resulting in the formation of an ester or carbonate .

- Methods of Application or Experimental Procedures: Alkyl/aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates were reacted with alcohol in the presence of potassium tert-butoxide in toluene at room temperature . This reaction provides carbonates in good yields . Alkyl/aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates are therefore efficient, stable, and ecofriendly alternatives to chloroformates .

- Results or Outcomes: The reaction is carried out under ambient conditions, using easy-to-prepare and readily available starting materials . The isolation of reusable 4,5-dichloropyridazin-3(2H)-one is quantitative .

Application in Alkoxide Equivalent Synthesis

- Summary of the Application: Alkoxide equivalents are important in organic chemistry, used for the synthesis of alkoxides . These reactions involve the addition of an alcohol to a carbonyl compound, resulting in the formation of an alkoxide .

- Methods of Application or Experimental Procedures: Alkyl/aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates were reacted with alcohol in the presence of aluminum chloride . This reaction provides alkoxides in good yields . Alkyl/aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates are therefore efficient, stable, and ecofriendly alternatives to chloroformates .

- Results or Outcomes: The reaction is carried out under ambient conditions, using easy-to-prepare and readily available starting materials . The isolation of reusable 4,5-dichloropyridazin-3(2H)-one is quantitative .

Propriétés

IUPAC Name |

3-(6-oxopyridazin-1-yl)-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-8-12(11-5-2-1-3-6-11)16-13(17)7-4-10-15-16/h1-7,10,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBYVVNDOIUMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)N2C(=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-oxopyridazin-1(6H)-yl)-3-phenylpropanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B1425000.png)

![methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425002.png)

![6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425003.png)

![2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1425009.png)

![ethyl 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B1425010.png)